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HC-toxin synthetase 1 - 148413-54-1

HC-toxin synthetase 1

Catalog Number: EVT-1516705
CAS Number: 148413-54-1
Molecular Formula: C10H12BrN3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HC-toxin synthetase 1 is classified as a multifunctional enzyme that catalyzes the formation of HC-toxin through a series of peptide bond formations. It is characterized as a cyclic peptide synthetase, which is a type of enzyme that facilitates the synthesis of cyclic peptides from linear precursors. The enzyme has been identified to have a molecular weight of approximately 570 kilodaltons and consists of multiple domains responsible for different aspects of peptide synthesis .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of HC-toxin involves several enzymatic steps, primarily catalyzed by HC-toxin synthetase 1. The synthesis process can be broken down into the following key steps:

  1. Gene Expression: The HTS1 gene is transcribed and translated into the HC-toxin synthetase enzyme.
  2. Peptide Bond Formation: The enzyme utilizes amino acid substrates to form peptide bonds through condensation reactions. Each linear peptide requires n1n-1 condensation reactions for nn amino acids, necessitating multiple elongation domains within the enzyme .
  3. Cyclization: Following linear synthesis, the peptide undergoes cyclization to form the final cyclic structure characteristic of HC-toxin.

This process has been studied using various molecular genetic techniques, including gene disruption experiments that demonstrate the essential role of HTS1 in toxin production .

Molecular Structure Analysis

Structure and Data

The molecular structure of HC-toxin synthetase 1 includes multiple functional domains that facilitate its enzymatic activity. The enzyme is encoded by a single open reading frame that spans approximately 15.7 kilobases . Key structural features include:

  • Active Sites: Specific regions within the enzyme responsible for substrate binding and catalysis.
  • Elongation Domains: Regions that facilitate the sequential addition of amino acids during peptide synthesis.
  • Cyclization Domain: A distinct domain that promotes the formation of the cyclic structure from linear precursors.

The detailed structural analysis can be conducted through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for HC-toxin synthetase 1 may be limited in current literature.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions catalyzed by HC-toxin synthetase 1 include:

  • Condensation Reactions: These are key to forming peptide bonds between amino acids. Each condensation reaction releases water and links two amino acids together.
  • Cyclization Reaction: This reaction converts a linear peptide into its cyclic form, which is crucial for the biological activity of HC-toxin.
Mechanism of Action

Process and Data

The mechanism by which HC-toxin exerts its phytotoxic effects involves several steps:

  1. Inhibition of Plant Cellular Processes: Once produced and secreted by C. carbonum, HC-toxin inhibits key cellular functions in host plants, particularly targeting processes related to protein synthesis.
  2. Interaction with Target Proteins: HC-toxin binds to specific target proteins within plant cells, disrupting their normal function and leading to cell death.
  3. Induction of Pathogenic Symptoms: The cumulative effect of these interactions results in symptoms such as wilting and necrosis in affected plants.

Research indicates that this mechanism is highly effective against susceptible plant species, making it a significant factor in the pathogenicity of C. carbonum .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HC-toxin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 570 kilodaltons for the synthetase enzyme.
  • Solubility: Generally soluble in organic solvents like chloroform due to its hydrophobic nature.
  • Stability: The stability of HC-toxin under various environmental conditions can affect its efficacy as a phytotoxin.

These properties are critical for understanding how HC-toxin functions in agricultural contexts and its potential applications in biocontrol strategies .

Applications

Scientific Uses

HC-toxin has several important applications in scientific research:

  • Pathogenicity Studies: It serves as a model compound for studying plant-pathogen interactions and mechanisms of disease.
  • Biochemical Research: Researchers utilize HC-toxin to investigate cyclic peptide synthesis and enzyme mechanisms.
  • Agricultural Applications: Understanding HC-toxin's mode of action can lead to the development of resistant crop varieties or novel biopesticides that exploit similar mechanisms against other pathogens.
Molecular Architecture of HC-toxin Synthetase 1 (HTS1)

Structural Domains and Functional Motifs

HC-toxin synthetase 1 (HTS1) is a colossal 570-kDa multidomain enzyme (574,620 Da predicted molecular weight) that functions as the central biosynthetic machinery for HC-toxin production in Cochliobolus carbonum and Alternaria jesenskae [1] [2] [3]. This non-ribosomal peptide synthetase (NRPS) orchestrates the assembly of the cyclic tetrapeptide HC-toxin (cyclo-(D-Pro-L-Ala-D-Ala-L-Aeo)) through a highly organized modular architecture.

Adenylate-Forming Domains and Substrate Specificity

HTS1 contains four distinct adenylation (A) domains, each responsible for activating and incorporating a specific amino acid substrate into the growing peptide chain. These domains exhibit stringent substrate selectivity, recognizing L-Proline (L-Pro), L-Alanine (L-Ala), D-Alanine (D-Ala), and the unique 2-amino-9,10-epoxi-8-oxodecanoic acid (L-Aeo) [1] [3] [7]. The A domains function via a two-step adenylation reaction:

  • Adenylation: The specific amino acid substrate is activated through adenylation using ATP, forming an aminoacyl-adenylate intermediate.
  • Thioesterification: The activated amino acid is covalently attached to the phosphopantetheine (PPant) arm of the adjacent thiolation (T) domain as a thioester [8].The specificity of each A domain is primarily dictated by key amino acid residues within its substrate-binding pocket. The A domain for L-Aeo recognition is particularly crucial, as this non-proteinogenic fatty acid derivative is synthesized in part by the fatty acid synthase beta subunit encoded by TOXC within the TOX2 locus [1] [4].

Table 1: Substrate Specificity of HTS1 Adenylation Domains

ModuleA Domain SubstrateKey Functional RoleActivation Mechanism
1L-ProlineInitiates peptide chain formationAdenylation → Thioesterification to T1
2L-AlanineProvides precursor for epimerizationAdenylation → Thioesterification to T2
3D-AlanineIncorporates D-conformation amino acidAdenylation → Thioesterification to T3
4L-Aeo (2-amino-9,10-epoxi-8-oxodecanoic acid)Introduces essential epoxide and carbonyl groupsAdenylation → Thioesterification to T4

Epimerase Domain in Stereochemical Regulation

Positioned between modules 1 and 2, a dedicated epimerase (E) domain is a critical architectural feature of HTS1. This domain catalyzes the stereochemical inversion of L-Alanine (activated and loaded by module 2) to its D-enantiomer (D-Alanine) [1] [5]. This epimerization is essential for assembling the HC-toxin structure, which contains two D-amino acid residues (D-Pro and D-Ala). The E domain acts on the L-Ala moiety after it has been activated by the module 2 A domain and covalently attached to the T2 domain as a thioester. The resulting D-Ala remains tethered to T2, ready for condensation with the downstream residue [1].

Thiolation and Condensation Domains for Peptide Bond Formation

Each catalytic module of HTS1 (four in total) contains an essential thiolation (T) domain (also called a peptidyl carrier protein, PCP). These domains are post-translationally modified by the attachment of a phosphopantetheine (PPant) cofactor derived from coenzyme A. The PPant arm acts as a flexible "swinging arm," shuttling the activated amino acid (or growing peptide chain) between the catalytic domains within a module and to the condensation domain of the next module [1] [4].The condensation (C) domains, located at the interface between modules, catalyze the formation of peptide bonds. The C domain of module n receives the upstream peptide chain (or single amino acid for the first C domain) from the T domain of module n-1. It then catalyzes nucleophilic attack by the amino group of the downstream amino acid, attached to the T domain of module n, onto the carbonyl of the upstream thioester, forming a new peptide bond and elongating the chain. This process proceeds sequentially through modules 1 to 4 [1] [4].Finally, the termination module (or a specialized thioesterase domain, though not explicitly detailed for HTS1 in the provided results) is responsible for releasing the linear tetrapeptidyl intermediate from the T4 domain and catalyzing its cyclization (head-to-tail) to form the mature cyclic tetrapeptide, HC-toxin [1].

Genomic Organization of the HTS1 Gene

Open Reading Frame (15.7 kb) and Intronless Architecture

The HTS1 gene is defined by a remarkably large, uninterrupted open reading frame (ORF) of 15.7 kilobases (kb) [2] [3] [6]. This ORF encodes the massive 570-kDa HTS1 protein, predicted to consist of 5,207 - 5,218 amino acids depending on the fungal species (C. carbonum or A. jesenskae) [2] [3]. A defining characteristic of HTS1 is its lack of introns. This intronless architecture is conserved in both C. carbonum and A. jesenskae [3]. The absence of spliceosomal processing requirements potentially facilitates the efficient transcription and translation of this exceptionally large gene product, which is central to HC-toxin biosynthesis and pathogen virulence.

Multiplicity and Chromosomal Duplication in TOX2 Locus

HTS1 is not an isolated gene; it is the core component of a complex and extensive genomic region known as the TOX2 locus. This locus spans over 500-600 kilobases (kb) on a single chromosome in C. carbonum strain SB111 and is dedicated to HC-toxin biosynthesis, regulation, and transport [5] [7]. A hallmark of the TOX2 locus is the duplication of its essential genes.

  • Gene Duplication: In C. carbonum race 1 isolates (toxin producers), the TOX2 locus contains two functional, linked copies of the HTS1 gene. These copies share a high degree of sequence identity [2] [5] [6]. Similarly, other genes within the locus (TOXA encoding an MFS efflux transporter, TOXC encoding a FAS β-subunit for Aeo precursor synthesis, TOXF encoding a branched-chain amino acid aminotransferase, TOXG encoding an alanine racemase, and TOXE encoding a pathway-specific transcription factor) are also present in multiple functional copies (usually two or three) [1] [5] [7].
  • Chromosomal Basis: In C. carbonum strain SB111, both copies of HTS1 and the other duplicated TOX2 genes reside on the largest chromosome (3.5 Mb). Crucially, this entire chromosome is absent from naturally occurring Tox2- (non-toxin producing) strains like SB114 [5]. Other independent Tox2+ isolates also possess two linked HTS1 copies, although the size of the chromosome carrying them can vary (e.g., 2.2 Mb in some isolates), likely due to reciprocal translocations [5] [7].
  • Meiotic Instability: The chromosome(s) harboring the TOX2 locus exhibit meiotic instability. During sexual crosses, these chromosomes can be lost or undergo rearrangements at relatively high frequencies, leading to progeny that lack the entire TOX2 locus and consequently, the ability to produce HC-toxin and cause virulent disease [5] [7].
  • Conservation in Alternaria jesenskae: The duplication of HC-toxin biosynthetic genes extends beyond Cochliobolus. The HC-toxin producing fungus Alternaria jesenskae also possesses a TOX2-like locus (AjTOX2) containing at least two copies of AjHTS1 and duplicated orthologs of the other TOX2 genes (e.g., AjTOXA, AjTOXF, AjTOXG), sharing 75-85% amino acid identity with their C. carbonum counterparts [3]. Southern blotting confirmed the presence of multiple copies of these genes within the A. jesenskae genome [3].

Table 2: Genomic Architecture of the HTS1 Gene and TOX2 Locus

Genomic FeatureParameterSignificanceReference
HTS1 ORF Size15.7 kbEncodes 570-kDa NRPS enzyme [2] [3] [6]
HTS1 IntronsNone (Intronless)Facilitates efficient expression [3]
TOX2 Locus Size>500-600 kbHouses all HC-toxin biosynthesis genes [5] [7]
HTS1 Copies in C. carbonum2 (functional, linked)Essential for virulence; lost in Tox2- strains [2] [5] [6]
TOX2 Gene CopiesMultiple (2-3) for TOXA, TOXC, TOXE, TOXF, TOXGRedundancy and regulation [1] [5] [7]
HTS1 Copies in A. jesenskae≥2 (AjHTS1)Indicates evolutionary conservation of duplication [3]
Chromosomal LocationEntire locus on single chromosome (3.5 Mb or 2.2 Mb)Subject to meiotic instability/loss [5] [7]

This intricate genomic organization – characterized by massive size, gene duplication, and localization to a single, unstable chromosome – underscores the evolutionary investment in HC-toxin production as a virulence strategy and provides a mechanism for the gain or loss of this pathogenic trait within fungal populations. The strict coregulation of the duplicated TOX2 genes, likely orchestrated by the TOXE-encoded transcription factor, ensures the coordinated expression required for efficient toxin biosynthesis [1] [7].

Properties

CAS Number

148413-54-1

Product Name

HC-toxin synthetase 1

Molecular Formula

C10H12BrN3O2

Synonyms

HC-toxin synthetase 1

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